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Introduction

The Sp100 protein is a major constituent of the PML nuclear bodies (PML-NBs) and plays a
significant role in a variety of cellular processes, including transcriptional regulation, apoptosis,
and innate immunity.[1] Its involvement in tumorigenesis and as a restriction factor for viral
infections makes it a protein of considerable interest for research and therapeutic development.
[2][3] The expression of Sp100 is notably upregulated by interferons.[1][4] This document
provides detailed protocols for the expression and purification of recombinant Sp100 protein
for research purposes.

The protocols outlined below describe the expression of His-tagged Sp100 in Escherichia coli
and a multi-step purification strategy to obtain high-purity protein. While insect cell expression
systems are also a viable option, this guide will focus on the more common and cost-effective
bacterial expression system.
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Data Presentation

Table 1: Summary of Expected Yield and Purity of
Recombinant Sp100
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Note: The data presented are representative values based on typical yields for recombinant
proteins expressed in E. coli and should be considered as a general guideline. Actual yields
and purity may vary depending on the specific Sp100 isoform, codon optimization, and
experimental conditions.

Experimental Protocols
Cloning of Sp100 into an Expression Vector

This protocol describes the cloning of the human Sp100A isoform into a pET series expression
vector (e.g., pET28a) for expression in E. coli with an N-terminal His-tag.

Materials:

Human Sp100A cDNA

pET28a vector

Restriction enzymes (e.g., Ndel and Xhol)

T4 DNA Ligase

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1178982?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e DH5a competent E. coli

e LB agar plates with kanamycin (50 pg/mL)
e Plasmid purification kit

Protocol:

o Amplify the Sp100A coding sequence from the cDNA template using PCR with primers
containing Ndel and Xhol restriction sites.

» Digest both the PCR product and the pET28a vector with Ndel and Xhol restriction enzymes.
e Purify the digested PCR product and vector.

 Ligate the digested Sp100A insert into the pET28a vector using T4 DNA Ligase.

o Transform the ligation mixture into competent DH5a E. coli cells.

o Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight
at 37°C.

e Select individual colonies and grow them in liquid LB medium with kanamycin.

« |solate the plasmid DNA and verify the correct insertion of the Sp100A gene by restriction
digestion and DNA sequencing.

Expression of Recombinant Sp100 in E. coli

Materials:

pPET28a-Spl100A plasmid

BL21(DE3) competent E. coli

LB medium

Kanamycin (50 pg/mL)
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* |Isopropyl B-D-1-thiogalactopyranoside (IPTG)

Protocol:

e Transform the pET28a-Sp100A plasmid into competent BL21(DE3) E. coli cells.
o Plate on LB agar with kanamycin and incubate overnight at 37°C.

 Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight
at 37°C with shaking.

e The next day, inoculate 1 L of LB medium containing kanamycin with the overnight culture to
an OD600 of 0.1.

e Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

¢ Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
o Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Sp100

This protocol describes a three-step purification process involving affinity, ion-exchange, and
size-exclusion chromatography.

3.1. Cell Lysis and Affinity Chromatography (Native Conditions)

Materials:

e Lysis Buffer: 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0
e Wash Buffer: 50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH 8.0

e Elution Buffer: 50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0
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Ni-NTA agarose resin

Lysozyme

DNase |

Protease inhibitor cocktail

Protocol:

Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.

e Add lysozyme to a final concentration of 1 mg/mL, DNase | to 10 ug/mL, and a protease
inhibitor cocktail.

 Incubate on ice for 30 minutes.

e Lyse the cells by sonication on ice.

o Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
o Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

o Load the cleared lysate onto the equilibrated column.

» Wash the column with 10-20 column volumes of Wash Buffer.
e Elute the His-tagged Sp100 protein with Elution Buffer.

e Collect fractions and analyze by SDS-PAGE.

3.2. lon-Exchange Chromatography (Anion Exchange)
Materials:

o |EX Buffer A: 20 mM Tris-HCI, pH 8.0

o |EX Buffer B: 20 mM Tris-HCI, 1 M NaCl, pH 8.0
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e Q Sepharose column (or similar anion exchange resin)
Protocol:

e Pool the fractions containing Sp100 from the affinity chromatography step and dialyze
against IEX Buffer A overnight at 4°C.

o Equilibrate the anion exchange column with IEX Buffer A.
o Load the dialyzed protein sample onto the column.
e Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.

o Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 20 column
volumes.

e Collect fractions and analyze by SDS-PAGE to identify fractions containing pure Sp100.
3.3. Size-Exclusion Chromatography (Gel Filtration)

Materials:

o SEC Buffer: 50 mM Tris-HCI, 150 mM NaCl, pH 7.5

e Superdex 200 column (or similar size-exclusion resin)

Protocol:

e Pool the pure fractions from the ion-exchange chromatography step and concentrate them to
a suitable volume (e.g., 1-2 mL).

o Equilibrate the size-exclusion column with SEC Buffer.
e Load the concentrated protein sample onto the column.
» Elute the protein with SEC Buffer at a constant flow rate.

o Collect fractions and analyze by SDS-PAGE.
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« Pool the fractions containing pure, monomeric Sp100.

« Determine the protein concentration, aliquot, and store at -80°C.

Mandatory Visualizations
Sp100 Signaling and Functional Interactions
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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